![molecular formula C16H8O4 B10925741 Isochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10925741.png)
Isochromeno[4,3-b]chromene-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochromeno[4,3-b]chromene-5,7-dione is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isochromeno[4,3-b]chromene-5,7-dione can be synthesized through various synthetic routes. One common method involves the condensation of aromatic aldehydes, dimedone, and coumarin under an open-air atmosphere in the presence of a green LED under solventless conditions . This method is advantageous due to its low reaction time, easy work-up, cost-effectiveness, wide substrate scope, excellent yield, and complete atom economy of the final products .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar condensation reactions. The use of heterogeneous photoredox nanocatalysts, such as WO3/ZnO@NH2-EY, has been reported to enhance the efficiency and yield of the reaction . These catalysts can be frequently recovered and reused, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Isochromeno[4,3-b]chromene-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with diverse biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of isochromeno[4,3-b]chromene-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound binds to Bcl-2 anti-apoptotic proteins, leading to the activation of apoptotic pathways and promoting cell death . Additionally, its antioxidative properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress .
Comparison with Similar Compounds
Isochromeno[4,3-b]chromene-5,7-dione can be compared with other similar compounds, such as:
Chromeno[4,3-b]chromenes: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Isochromeno[4,3-b]chromen-7(5H)-one derivatives: These derivatives have been isolated from natural sources and exhibit diverse biological activities, including anti-inflammatory and anti-Dengue virus properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H8O4 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
isochromeno[4,3-b]chromene-5,7-dione |
InChI |
InChI=1S/C16H8O4/c17-13-11-7-3-4-8-12(11)19-14-9-5-1-2-6-10(9)16(18)20-15(13)14/h1-8H |
InChI Key |
QAJJCWXGKIGAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925664.png)
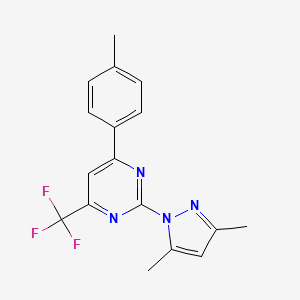
![6-cyclopropyl-1-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925678.png)
![ethyl 6-methyl-2-{[({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10925679.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B10925686.png)
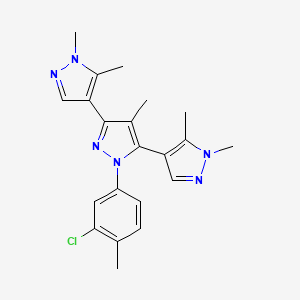
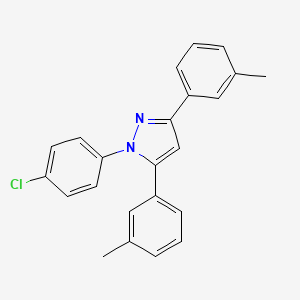
![N-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B10925716.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10925718.png)
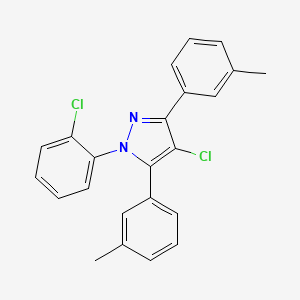
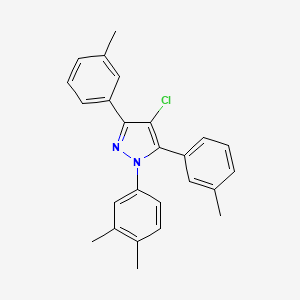
![Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10925736.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-methylacetamide](/img/structure/B10925738.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925740.png)
